Tert-butyl4-amino-1,2-oxazinane-2-carboxylate
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Overview
Description
tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate is a chemical compound that belongs to the class of oxazinanes. It is characterized by the presence of an oxazinane ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate with an appropriate amine source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under mild heating .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-amino-1,2-oxazinane-2-carboxylate include:
- tert-Butyl 4-oxo-1,2-oxazinane-2-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- SnAP 3-Spiro-(4-Pip) M Reagent
Uniqueness
The uniqueness of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate lies in its specific oxazinane ring structure and the presence of both amino and carboxylate functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C9H18N2O3 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 4-aminooxazinane-2-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-7(10)4-5-13-11/h7H,4-6,10H2,1-3H3 |
InChI Key |
ORYZQWKTEYWSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCO1)N |
Origin of Product |
United States |
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